molecular formula C20H22FNO4 B8105612 (S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid

Cat. No.: B8105612
M. Wt: 359.4 g/mol
InChI Key: XBOKTKLCTPQDCO-KRWDZBQOSA-N
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Description

This compound is a chiral amino acid derivative featuring:

  • An (S) -configured α-carbon.
  • A tert-butoxycarbonyl (Boc) protecting group on the amino moiety.
  • A 4'-fluoro-[1,1'-biphenyl]-4-yl substituent on the propanoic acid side chain.

Its structural uniqueness lies in the biphenyl system with a fluorine atom at the 4'-position, which enhances electronic and steric properties. The Boc group ensures stability during synthetic processes, while the biphenyl moiety may influence binding interactions in biological systems. This compound is frequently utilized as an intermediate in drug synthesis, particularly for protease inhibitors or kinase-targeted therapies .

Properties

IUPAC Name

(2S)-3-[4-(4-fluorophenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO4/c1-20(2,3)26-19(25)22-17(18(23)24)12-13-4-6-14(7-5-13)15-8-10-16(21)11-9-15/h4-11,17H,12H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOKTKLCTPQDCO-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, often referred to as a biphenyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a tert-butoxycarbonyl (Boc) group, which is known to enhance the stability and bioavailability of amino acids and their derivatives. The incorporation of a fluoro-substituted biphenyl moiety is significant for its interaction with biological targets.

  • Molecular Formula : C20H22FNO4
  • Molecular Weight : 375.39 g/mol
  • CAS Number : 2749798-66-9

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its inhibitory effects on specific enzymes and its potential therapeutic applications.

1. Urease Inhibition

Recent studies have shown that biphenyl derivatives exhibit significant urease inhibitory activity, which is crucial for treating conditions such as kidney stones and urease-related infections. For instance, compounds structurally similar to this compound have demonstrated IC50 values ranging from 18.92 ± 0.61 μM to 90.75 ± 7.71 μM, indicating strong urease inhibition compared to standard thiourea (IC50 = 21.14 ± 0.42 μM) .

2. Anti-inflammatory Activity

Biphenyl derivatives are known for their anti-inflammatory properties. The presence of the fluoro group enhances the compound's interaction with inflammatory pathways, potentially making it suitable for treating chronic inflammatory diseases .

3. Antimicrobial Properties

Research indicates that biphenyl compounds can inhibit bacterial growth by targeting bacterial gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication . This suggests that this compound may possess broad-spectrum antimicrobial activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been investigated to understand how modifications influence its biological activity:

ModificationEffect on Activity
Fluorine SubstitutionIncreases binding affinity to targets
Boc GroupEnhances stability and solubility

The SAR studies reveal that the introduction of electron-withdrawing groups like fluorine significantly boosts the compound's potency against various biological targets .

Case Studies

Several case studies have highlighted the efficacy of biphenyl derivatives in preclinical settings:

  • Study on Urease Inhibition :
    • Researchers synthesized a series of biphenyl derivatives and evaluated their urease inhibitory activities.
    • The most active compounds exhibited IC50 values significantly lower than traditional inhibitors, suggesting potential clinical applications .
  • Antimicrobial Testing :
    • A set of biphenyl derivatives was tested against Gram-positive and Gram-negative bacteria.
    • Results indicated that certain modifications led to enhanced antibacterial properties, making these compounds candidates for further development in antibiotic therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound A : (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid
  • Synthesis : Prepared via LiOH-mediated hydrolysis in THF/water .
  • Applications : Simpler structure makes it a precursor for less complex targets .
Compound B : (S)-3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
  • Structure : Biphenyl-4-yl group without fluorine.
  • Physicochemical Properties : Higher molecular weight (MW ≈ 353.4 g/mol) compared to the fluorinated target compound .
Compound C : (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid
  • Structure : Chloro and fluorine substituents on phenyl.
  • Key Differences : Increased halogen size (Cl vs. F) enhances lipophilicity (logP ≈ 3.2) but may reduce metabolic stability .

Functional Group Modifications

Compound D : 3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid
  • Structure : Fluorobenzyl group instead of biphenyl.
Compound E : (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid
  • Structure : Nitro group at the para position.
  • Key Differences : Strong electron-withdrawing nitro group increases acidity (pKa ≈ 1.8) and reactivity .

Biphenyl Substituent Variations

Compound F : 2-((tert-Butoxycarbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-4-yl)propanoic acid
  • Structure : Methyl groups on the biphenyl.
  • Key Differences : Methyl substituents enhance hydrophobicity (logP ≈ 4.5) and steric hindrance .
Compound G : (S)-3-((tert-butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid
  • Structure : Ethyl group on phenyl.
  • Key Differences : Alkyl chain increases lipophilicity but may reduce target specificity .

Table 1: Comparative Analysis of Key Parameters

Compound Molecular Formula MW (g/mol) logP* Key Feature Reference
Target Compound C₂₀H₂₁FNO₄ 358.39 3.8 4'-Fluoro-biphenyl
Compound A C₁₄H₁₇FNO₄ 294.29 2.5 Mono-fluorophenyl
Compound B C₂₀H₂₁NO₄ 339.39 4.0 Biphenyl (no fluorine)
Compound C C₁₄H₁₇ClFNO₄ 317.74 3.2 Chloro-fluorophenyl
Compound F C₂₂H₂₇NO₄ 369.46 4.5 3',4'-Dimethyl-biphenyl

*logP values estimated using fragment-based methods.

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